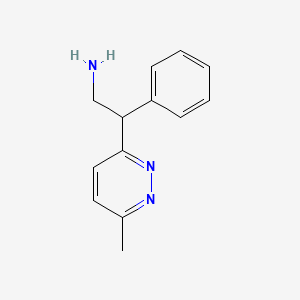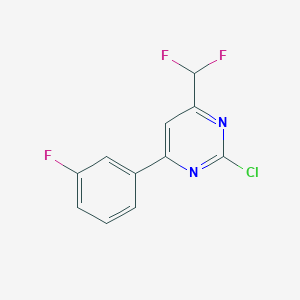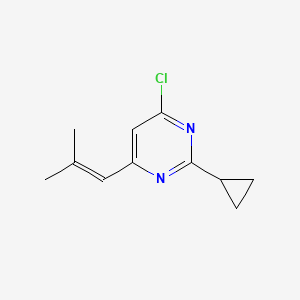
4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine
説明
4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine, also known as 4CCP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrimidine ring structure, which is a six-membered heterocyclic compound that is found in many biological molecules. 4CCP has been studied for its ability to act as a substrate for enzymes, its ability to form covalent adducts with proteins, and its ability to bind to receptors.
科学的研究の応用
4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has been studied for its potential applications in scientific research. It has been used as a substrate for enzymes, as a ligand for receptors, and as a covalent adduct with proteins. 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has been studied for its ability to bind to and activate certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor. In addition, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has been studied for its ability to form covalent adducts with proteins, which can be used to study protein-ligand interactions.
作用機序
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine is still not fully understood. However, studies have shown that 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine binds to and activates certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor. It is hypothesized that 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine binds to the receptor and activates a G-protein, which in turn activates a signaling cascade that results in the physiological effects of 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine are still not fully understood. However, studies have shown that 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine binds to and activates certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor. This activation of the receptor can lead to a variety of physiological effects, such as changes in blood pressure, heart rate, and respiration. In addition, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is a relatively small and stable molecule, making it easy to synthesize and store. In addition, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has been shown to bind to and activate certain G-protein coupled receptors, making it a useful tool for studying receptor-ligand interactions. However, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has not been extensively studied, so its full range of effects and mechanisms of action are still not fully understood.
将来の方向性
The potential future directions for 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine are numerous. Further research could be done to better understand its mechanism of action and its biochemical and physiological effects. In addition, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine could be used as a tool to study the structure and function of G-protein coupled receptors, and to study the interactions between proteins and small molecules. Finally, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine could be used in drug discovery, as it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2-methylprop-1-enyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-7(2)5-9-6-10(12)14-11(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUDEESJJBEUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=NC(=N1)C2CC2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)
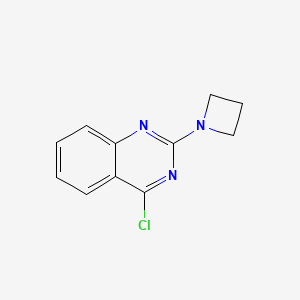
![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)
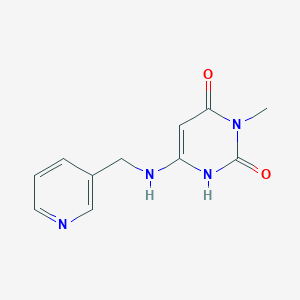
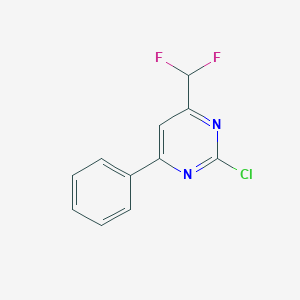
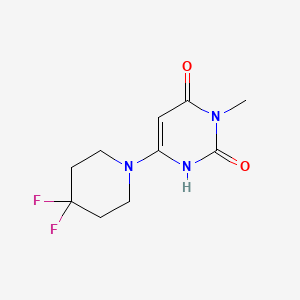

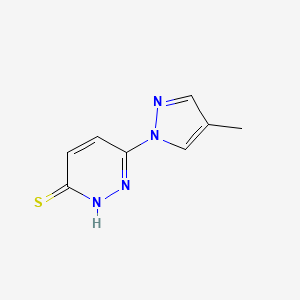
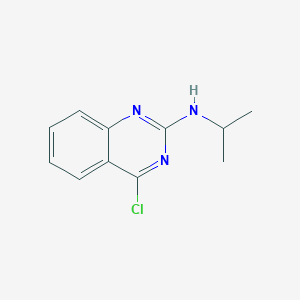
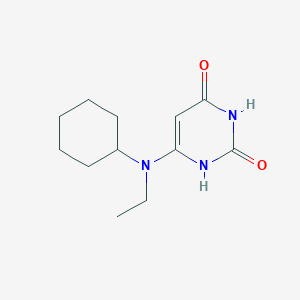

![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)
